3-Isocyanatoprop-1-yne

Beschreibung

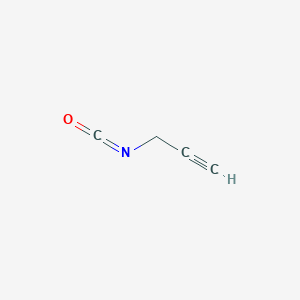

Structure

3D Structure

Eigenschaften

IUPAC Name |

3-isocyanatoprop-1-yne | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H3NO/c1-2-3-5-4-6/h1H,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHPPDIBKHYVIKL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCN=C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20625173 | |

| Record name | 3-Isocyanatoprop-1-yne | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20625173 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

81.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56620-43-0 | |

| Record name | 3-Isocyanatoprop-1-yne | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20625173 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-Isocyanatoprop-1-yne: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Isocyanatoprop-1-yne, also known as propargyl isocyanate, is a bifunctional organic compound featuring a terminal alkyne and a highly reactive isocyanate group. This unique combination of functional groups makes it a valuable building block in organic synthesis, particularly in the development of novel pharmaceuticals and functional materials. This technical guide provides a comprehensive overview of the chemical properties, structure, and reactivity of this compound, along with generalized experimental protocols and safety considerations.

Chemical Structure and Properties

This compound is a small, linear molecule with the chemical formula C₄H₃NO.[1] Its structure is characterized by a propargyl group (a propyne group with a methylene bridge) attached to an isocyanate functional group. The presence of the terminal alkyne allows for a variety of coupling reactions, while the isocyanate group is highly susceptible to nucleophilic attack.

Structural Information

The key structural features of this compound are the carbon-carbon triple bond (C≡C) of the alkyne and the nitrogen-carbon-oxygen double bonds (N=C=O) of the isocyanate.

-

IUPAC Name: this compound[1]

-

CAS Number: 56620-43-0[1]

-

Molecular Formula: C₄H₃NO[1]

-

SMILES: C#CCN=C=O[1]

-

InChIKey: SHPPDIBKHYVIKL-UHFFFAOYSA-N[1]

Physical and Chemical Properties

| Property | Value | Source |

| Molecular Weight | 81.07 g/mol | PubChem[1] |

| XLogP3 | 1.3 | PubChem[1] |

| Hydrogen Bond Donor Count | 0 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 2 | PubChem[1] |

| Rotatable Bond Count | 1 | PubChem[1] |

| Exact Mass | 81.021463719 Da | PubChem[1] |

| Monoisotopic Mass | 81.021463719 Da | PubChem[1] |

| Topological Polar Surface Area | 29.4 Ų | PubChem[1] |

| Heavy Atom Count | 6 | PubChem[1] |

| Complexity | 113 | PubChem[1] |

Spectroscopic Data (Predicted)

While experimental spectra for this compound are not widely published, its characteristic spectroscopic features can be predicted based on the known absorptions and chemical shifts of its functional groups.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to show strong, characteristic absorption bands for the isocyanate and terminal alkyne groups.

| Functional Group | Vibration | Expected Wavenumber (cm⁻¹) |

| -N=C=O | Asymmetric stretch | ~2275 - 2250 (strong, sharp) |

| ≡C-H | Stretch | ~3300 (strong, sharp) |

| C≡C | Stretch | ~2140 - 2100 (weak to medium) |

| -CH₂- | Stretch | ~2960 - 2850 |

The most prominent peak will be the isocyanate stretch, which is a hallmark of this class of compounds. The terminal alkyne C-H stretch is also a very useful diagnostic peak.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to be relatively simple, showing signals for the acetylenic proton and the methylene protons.

| Proton Type | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| ≡C-H | ~2.0 - 3.0 | Triplet |

| -CH₂ -NCO | ~3.5 - 4.5 | Doublet |

The acetylenic proton's chemical shift is influenced by the anisotropic effects of the triple bond.[2] The methylene protons are deshielded due to the adjacent electron-withdrawing isocyanate group.

¹³C NMR: The carbon NMR spectrum will display four distinct signals corresponding to the different carbon environments.

| Carbon Type | Predicted Chemical Shift (δ, ppm) |

| C #C- | ~70 - 90 |

| C#C - | ~65 - 85 |

| -C H₂-NCO | ~40 - 50 |

| -N=C =O | ~120 - 130 |

The sp-hybridized carbons of the alkyne will appear in the midfield region, while the isocyanate carbon is the most deshielded.

Synthesis of this compound

While a specific, detailed experimental protocol for the synthesis of this compound is not readily found in peer-reviewed literature, its synthesis can be approached through established methods for isocyanate formation. Two plausible synthetic routes are the Curtius rearrangement and the phosgenation of propargylamine.

Curtius Rearrangement

The Curtius rearrangement is a thermal or photochemical decomposition of an acyl azide to an isocyanate.[3][4][5] This method avoids the use of highly toxic phosgene.

Generalized Experimental Protocol:

-

Preparation of the Acyl Azide: 3-Butynoic acid is first converted to its corresponding acyl chloride using a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The resulting 3-butynoyl chloride is then reacted with an azide salt, such as sodium azide (NaN₃), in an inert solvent like acetone or acetonitrile to form 3-butynoyl azide.

-

Rearrangement to Isocyanate: The acyl azide is carefully heated in an inert, high-boiling solvent (e.g., toluene or diphenyl ether). The rearrangement occurs with the evolution of nitrogen gas, yielding this compound. The reaction progress can be monitored by the cessation of gas evolution.

-

Purification: The resulting isocyanate can be purified by fractional distillation under reduced pressure.

Phosgenation of Propargylamine

Phosgenation is a common industrial method for producing isocyanates.[6] This process involves the reaction of a primary amine with phosgene (COCl₂) or a phosgene equivalent like triphosgene.

Generalized Experimental Protocol:

-

Reaction Setup: A solution of propargylamine in an inert solvent (e.g., toluene or dichlorobenzene) is prepared in a reaction vessel equipped with a stirrer, a dropping funnel, and a reflux condenser connected to a scrubber to neutralize the HCl gas produced.

-

Phosgenation: A solution of phosgene or triphosgene in the same solvent is added dropwise to the cooled amine solution with vigorous stirring. The reaction is highly exothermic and generates propargylaminocarbamoyl chloride as an intermediate.

-

Thermal Decomposition: The reaction mixture is then heated to induce the elimination of HCl from the carbamoyl chloride intermediate, forming the isocyanate.

-

Purification: The product is isolated and purified by fractional distillation under reduced pressure.

Reactivity and Applications

The dual functionality of this compound makes it a versatile reagent in organic synthesis.

Reactions of the Isocyanate Group

The isocyanate group is a potent electrophile and readily reacts with a wide range of nucleophiles.

-

With Alcohols: Forms urethanes (carbamates). This reaction is fundamental in polyurethane chemistry.

-

With Amines: Reacts rapidly to form ureas.

-

With Water: Hydrolyzes to form an unstable carbamic acid, which then decomposes to propargylamine and carbon dioxide.

Reactions of the Alkyne Group

The terminal alkyne is a versatile functional group that can participate in various reactions, including:

-

Click Chemistry: The terminal alkyne is a key component in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, a cornerstone of "click chemistry," to form triazoles.

-

Sonogashira Coupling: Palladium-catalyzed cross-coupling with aryl or vinyl halides.

-

Hydration: Addition of water across the triple bond, typically catalyzed by mercury salts, to form a ketone after tautomerization of the initial enol.

-

Reduction: Can be selectively reduced to the corresponding alkene (using Lindlar's catalyst for the cis-alkene or sodium in liquid ammonia for the trans-alkene) or fully reduced to the alkane.

Safety and Handling

Isocyanates are known to be toxic and are potent respiratory and skin sensitizers. All handling of this compound should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. Due to its volatility and reactivity, it should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) and in a cool, dry place away from moisture and incompatible materials such as acids, bases, alcohols, and amines.

Conclusion

This compound is a highly versatile and reactive molecule with significant potential in synthetic chemistry. Its bifunctional nature allows for orthogonal reactions, making it a valuable tool for the synthesis of complex molecules, including pharmaceuticals, and for the development of advanced materials. While experimental data on its physical properties are scarce, its chemical behavior can be reliably predicted based on the well-established reactivity of its constituent functional groups. Researchers working with this compound should exercise caution due to the inherent hazards associated with isocyanates. Further investigation into the experimental properties and synthetic applications of this compound is warranted to fully exploit its potential.

References

- 1. This compound | C4H3NO | CID 22352766 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. The Curtius Rearrangement: Mechanistic Insight and Recent Applications in Natural Product Syntheses - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Curtius rearrangement - Wikipedia [en.wikipedia.org]

- 5. Curtius Rearrangement | NROChemistry [nrochemistry.com]

- 6. US9126904B2 - Process for preparing isocyanates by phosgenation of amines in the liquid phase - Google Patents [patents.google.com]

An In-Depth Technical Guide to the Synthesis and Purification of 3-Isocyanatoprop-1-yne

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Isocyanatoprop-1-yne, also known as propargyl isocyanate, is a valuable bifunctional reagent in organic synthesis, incorporating both a highly reactive isocyanate group and a versatile terminal alkyne. This combination makes it a key building block in the construction of a diverse range of molecular architectures, including heterocyclic compounds, polymers, and biocompatible materials. Its application is particularly notable in the field of medicinal chemistry for the development of novel therapeutic agents and in materials science for the synthesis of advanced polymers. This technical guide provides a comprehensive overview of the primary methods for the synthesis and purification of this compound, complete with detailed experimental protocols and characterization data.

Introduction

The unique structural features of this compound, possessing both an electrophilic isocyanate moiety and a nucleophilic-receptive alkyne terminus, allow for orthogonal reactivity. This enables its participation in a wide array of chemical transformations, such as cycloadditions, carbamate and urea formation, and metal-catalyzed coupling reactions. The ability to selectively address either functional group makes it a powerful tool for the synthesis of complex molecules and functional materials. This guide will delve into the established synthetic routes and purification strategies for this important compound.

Synthesis Methodologies

The synthesis of this compound can be approached through several synthetic strategies. The most common methods involve the conversion of a suitable propargyl precursor, such as a carboxylic acid, amine, or alcohol, into the target isocyanate.

Curtius Rearrangement of 3-Butynoyl Azide

The Curtius rearrangement is a classic and reliable method for the synthesis of isocyanates from carboxylic acids via an acyl azide intermediate.[1][2][3] This reaction is known for its high yields and tolerance of various functional groups. The general mechanism involves the thermal or photochemical decomposition of an acyl azide to an isocyanate with the loss of nitrogen gas.

Reaction Scheme:

Figure 1: Synthesis of this compound via Curtius Rearrangement.

Experimental Protocol:

-

Acid Chloride Formation: To a solution of 3-butynoic acid in an inert solvent (e.g., dichloromethane or toluene), a slight excess of oxalyl chloride or thionyl chloride is added dropwise at 0 °C. A catalytic amount of dimethylformamide (DMF) may be added. The reaction mixture is stirred at room temperature until the evolution of gas ceases. The solvent and excess reagent are removed under reduced pressure to yield the crude 3-butynoyl chloride.

-

Acyl Azide Formation: The crude 3-butynoyl chloride is dissolved in a dry, aprotic solvent such as acetone or tetrahydrofuran (THF). The solution is cooled to 0 °C, and a solution of sodium azide in water is added dropwise with vigorous stirring. The reaction is typically monitored by IR spectroscopy for the appearance of the characteristic azide stretch (~2140 cm⁻¹). After completion, the reaction mixture is diluted with cold water and extracted with a suitable organic solvent (e.g., diethyl ether or ethyl acetate). The combined organic layers are washed with brine and dried over anhydrous sodium sulfate.

-

Curtius Rearrangement: The solvent from the previous step is carefully removed under reduced pressure at low temperature. The crude 3-butynoyl azide is then dissolved in a high-boiling inert solvent (e.g., toluene or diphenyl ether). The solution is heated to induce the rearrangement, which is typically accompanied by the evolution of nitrogen gas. The progress of the reaction can be monitored by the disappearance of the azide peak and the appearance of the isocyanate peak (~2270 cm⁻¹) in the IR spectrum. The resulting this compound can then be purified by distillation.

Table 1: Comparison of General Curtius Rearrangement Conditions

| Parameter | Typical Conditions |

| Solvent | Toluene, Benzene, Chloroform |

| Temperature | 80-120 °C |

| Reaction Time | 1-4 hours |

| Yield | Generally high (>80%) |

Phosgenation of Propargylamine

The reaction of a primary amine with phosgene or a phosgene equivalent (e.g., triphosgene) is a widely used industrial method for the synthesis of isocyanates.[4] This method is often high-yielding but requires stringent safety precautions due to the high toxicity of phosgene.

Reaction Scheme:

Figure 2: Synthesis of this compound via Phosgenation.

Experimental Protocol:

A specific protocol for the phosgenation of propargylamine is not publicly available. A general laboratory procedure using triphosgene as a safer alternative to phosgene gas is outlined below.

-

A solution of propargylamine in a dry, inert solvent (e.g., toluene or dichloromethane) is prepared in a flask equipped with a stirrer, a dropping funnel, and a reflux condenser connected to a scrubbing system for acidic gases.

-

The solution is cooled to 0 °C, and a solution of triphosgene in the same solvent is added dropwise with efficient stirring.

-

After the addition is complete, a non-nucleophilic base (e.g., triethylamine or diisopropylethylamine) is added dropwise to neutralize the hydrogen chloride formed during the reaction.

-

The reaction mixture is allowed to warm to room temperature and then heated to reflux until the reaction is complete, as monitored by TLC or GC-MS.

-

The reaction mixture is cooled, and the precipitated amine hydrochloride salt is removed by filtration.

-

The filtrate is concentrated under reduced pressure, and the resulting crude this compound is purified by vacuum distillation.

Table 2: General Phosgenation Reaction Parameters

| Parameter | Typical Conditions |

| Phosgene Source | Phosgene gas, Triphosgene |

| Solvent | Toluene, Dichloromethane, Chlorobenzene |

| Temperature | 0 °C to reflux |

| Base | Triethylamine, Pyridine |

| Yield | High |

Purification Methods

This compound is a volatile and reactive compound, making its purification challenging. The primary method for purification is vacuum distillation .[5][6][7] This technique is crucial to avoid thermal decomposition and polymerization, which can occur at higher temperatures.

Experimental Protocol for Vacuum Distillation:

-

The crude this compound is placed in a round-bottom flask equipped with a magnetic stirrer and a short-path distillation head.

-

The apparatus is connected to a vacuum pump with a cold trap placed between the apparatus and the pump to collect any volatile byproducts and protect the pump.

-

The system is slowly evacuated to the desired pressure.

-

The flask is gently heated in an oil bath while stirring.

-

The fraction corresponding to the boiling point of this compound at the applied pressure is collected in a pre-weighed receiving flask cooled in an ice bath.

Table 3: Estimated Boiling Point of this compound at Reduced Pressure

| Pressure (mmHg) | Estimated Boiling Point (°C) |

| 760 (Atmospheric) | ~110-120 (with decomposition) |

| 100 | ~60-70 |

| 20 | ~30-40 |

| 1 | ~10-20 |

Note: These are estimated values and should be determined empirically.

Purification Workflow:

Figure 3: Purification Workflow for this compound.

Characterization

The structure and purity of this compound are confirmed using various spectroscopic techniques.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is characterized by strong absorption bands corresponding to the isocyanate and alkyne functional groups.[8]

Table 4: Characteristic IR Absorption Bands for this compound

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

| N=C=O stretch | ~2270 | Strong, Sharp |

| C≡C-H stretch | ~3300 | Strong, Sharp |

| C≡C stretch | ~2120 | Medium to Weak |

| C-H bend (alkyne) | ~630 | Broad, Medium |

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are essential for confirming the structure of this compound.

Table 5: Predicted ¹H NMR Chemical Shifts for this compound (in CDCl₃)

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Integration |

| ≡C-H | ~2.5 | Triplet | 1H |

| -CH₂- | ~4.0 | Doublet | 2H |

Table 6: Predicted ¹³C NMR Chemical Shifts for this compound (in CDCl₃)

| Carbon | Chemical Shift (δ, ppm) |

| C ≡CH | ~80 |

| C≡C H | ~72 |

| -C H₂- | ~35 |

| -N=C =O | ~125 |

Note: These are predicted chemical shifts and may vary depending on the solvent and other experimental conditions.

Safety and Handling

This compound is a reactive and potentially hazardous compound. Isocyanates are known respiratory and skin sensitizers. All handling should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Due to its volatility, inhalation exposure should be minimized. Reactions involving phosgene or its equivalents require specialized equipment and safety protocols.

Conclusion

The synthesis and purification of this compound require careful consideration of the chosen synthetic route and purification method. While the Curtius rearrangement and phosgenation of propargylamine represent viable synthetic pathways, the former is generally preferred in a laboratory setting due to safety considerations. Vacuum distillation is the most effective method for purifying this volatile and thermally sensitive compound. The spectroscopic data provided in this guide will aid researchers in the successful synthesis, purification, and characterization of this valuable synthetic building block. Further research into optimizing the synthesis and exploring the full range of its reactivity will undoubtedly lead to new discoveries in medicinal chemistry and materials science.

References

- 1. Curtius Rearrangement [organic-chemistry.org]

- 2. The Curtius Rearrangement: Mechanistic Insight and Recent Applications in Natural Product Syntheses - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Curtius rearrangement - Wikipedia [en.wikipedia.org]

- 4. Introduction to the Phosgenation Process for Amine--Basic Principles- Sabtech [sabtechmachine.com]

- 5. US7358388B2 - Method for the purification of isocyanates - Google Patents [patents.google.com]

- 6. patents.justia.com [patents.justia.com]

- 7. EP1575907B1 - Method for the purification of isocyanates - Google Patents [patents.google.com]

- 8. benchchem.com [benchchem.com]

Spectroscopic Profile of 3-Isocyanatoprop-1-yne: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 3-isocyanatoprop-1-yne (propargyl isocyanate). Due to the limited availability of published experimental spectra for this specific compound, this document presents predicted spectroscopic data generated from validated computational models. This guide is intended to serve as a valuable resource for the characterization and utilization of this versatile chemical intermediate in research and development.

Predicted Spectroscopic Data

The following tables summarize the predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound. These predictions offer a plausible representation of the expected spectral features and are based on established spectroscopic principles and computational algorithms.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~4.1 | Doublet | 2H | -CH₂- |

| ~2.5 | Triplet | 1H | ≡C-H |

Solvent: CDCl₃, Reference: TMS @ 0.00 ppm. Predictions are based on computational models.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Chemical Shift (ppm) | Carbon Type | Assignment |

| ~128 | Quaternary | -NCO |

| ~80 | Quaternary | -C≡ |

| ~75 | Tertiary | ≡C-H |

| ~35 | Secondary | -CH₂- |

Solvent: CDCl₃. Predictions are based on computational models.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to be dominated by the strong, characteristic absorption of the isocyanate group and the stretching vibrations of the alkyne moiety.

Table 3: Predicted IR Absorption Frequencies for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3300 | Strong, Sharp | ≡C-H Stretch |

| ~2270 | Very Strong, Sharp | -N=C=O Asymmetric Stretch |

| ~2150 | Medium, Sharp | -C≡C- Stretch |

| ~1420 | Medium | -CH₂- Scissoring |

Mass Spectrometry (MS)

The mass spectrum of this compound is predicted to show a molecular ion peak corresponding to its molecular weight.

Table 4: Predicted Mass Spectrometry Data for this compound

| m/z | Interpretation |

| 81 | Molecular Ion [M]⁺ |

| 52 | [M - NCO]⁺ |

| 39 | [C₃H₃]⁺ (Propargyl cation) |

Experimental Protocols

The following are generalized experimental protocols that can be adapted for the acquisition of spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A solution of this compound (typically 5-25 mg for ¹H NMR and 50-100 mg for ¹³C NMR) would be prepared in a suitable deuterated solvent (e.g., CDCl₃, approximately 0.6-0.7 mL) in a standard 5 mm NMR tube.[1] A small amount of tetramethylsilane (TMS) would be added as an internal standard. The spectrum would be acquired on an NMR spectrometer (e.g., 400 or 500 MHz) at room temperature.[2] For ¹³C NMR, a proton-decoupled spectrum would typically be obtained to simplify the spectrum to single lines for each unique carbon atom.[3]

Infrared (IR) Spectroscopy

For a liquid sample like this compound, the IR spectrum would be obtained using the neat liquid. A drop of the compound would be placed between two salt plates (e.g., NaCl or KBr), which are transparent to infrared radiation, to create a thin film.[4][5][6] The plates would then be mounted in the sample holder of an FTIR spectrometer, and the spectrum would be recorded over the standard mid-IR range (e.g., 4000-400 cm⁻¹).[7]

Mass Spectrometry (MS)

The mass spectrum would be obtained using a mass spectrometer, likely with electron ionization (EI) for this type of small, volatile molecule.[8] The sample would be introduced into the instrument, ionized by a beam of electrons (typically at 70 eV), and the resulting charged fragments would be separated by their mass-to-charge (m/z) ratio and detected.[8]

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: Workflow for the spectroscopic analysis of this compound.

References

- 1. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 2. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

- 3. 13Carbon NMR [chem.ch.huji.ac.il]

- 4. orgchemboulder.com [orgchemboulder.com]

- 5. How Do You Prepare Samples For Infrared Spectroscopy? Master Solid, Liquid & Gas Techniques - Kintek Solution [kindle-tech.com]

- 6. Infrared spectroscopy - Wikipedia [en.wikipedia.org]

- 7. homework.study.com [homework.study.com]

- 8. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to 3-Isocyanatoprop-1-yne: Synthesis, Properties, and Applications in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Isocyanatoprop-1-yne, also known as propargyl isocyanate, is a bifunctional reagent of significant interest in organic synthesis and medicinal chemistry. Its unique structure, combining a highly reactive isocyanate group with a versatile terminal alkyne, makes it a valuable building block for the construction of complex molecular architectures. This technical guide provides a comprehensive overview of the discovery and history of this compound, detailed experimental protocols for its synthesis, a summary of its key chemical properties, and an exploration of its applications in drug development, particularly in the realm of bioconjugation and click chemistry.

Discovery and History

While a singular, seminal publication detailing the initial discovery of this compound is not readily apparent in historical chemical literature, its synthesis relies on well-established chemical transformations. The isocyanate functional group was first described by Wurtz in 1848, and the Curtius rearrangement, a key method for synthesizing isocyanates, was discovered by Theodor Curtius in 1885.[1] The propargyl group, with its terminal alkyne, has been a fundamental building block in organic chemistry for over a century. Therefore, the conceptualization and synthesis of this compound likely emerged from the logical combination of these known functionalities to create a versatile synthetic intermediate. Its history is intrinsically linked to the development of isocyanate chemistry and the exploration of bifunctional reagents in organic synthesis.

Synthesis of this compound

The most plausible and widely applicable method for the synthesis of this compound is through the Curtius rearrangement of propargyl acyl azide. This multi-step process begins with the readily available propargyl alcohol.

Synthetic Pathway Overview

The overall synthetic pathway can be visualized as a three-step process starting from propargyl alcohol.

Caption: Synthetic pathway to this compound.

Detailed Experimental Protocols

Step 1: Synthesis of Propargyl Chloroformate

Propargyl chloroformate is prepared by the reaction of propargyl alcohol with phosgene or a phosgene equivalent like triphosgene.[2]

-

Materials:

-

Propargyl alcohol

-

Phosgene (or triphosgene)

-

Anhydrous aprotic solvent (e.g., dichloromethane, toluene)

-

Inert atmosphere (e.g., nitrogen or argon)

-

-

Procedure:

-

A solution of propargyl alcohol in an anhydrous aprotic solvent is cooled to 0 °C under an inert atmosphere.

-

A solution of phosgene (or triphosgene) in the same solvent is added dropwise to the cooled solution of propargyl alcohol with vigorous stirring.

-

The reaction mixture is allowed to slowly warm to room temperature and stirred for several hours until the reaction is complete (monitored by TLC or GC).

-

The solvent and any excess phosgene are carefully removed under reduced pressure.

-

The crude propargyl chloroformate can be purified by vacuum distillation.

-

Step 2: Synthesis of Propargyl Acyl Azide

Propargyl chloroformate is then converted to propargyl acyl azide by reaction with sodium azide.

-

Materials:

-

Propargyl chloroformate

-

Sodium azide

-

Acetone (or other suitable solvent)

-

-

Procedure:

-

Propargyl chloroformate is dissolved in acetone and the solution is cooled in an ice bath.

-

A solution of sodium azide in water is added dropwise to the stirred solution of propargyl chloroformate.

-

The reaction mixture is stirred at 0 °C for 1-2 hours.

-

The reaction mixture is then poured into ice-water and the product is extracted with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

-

The organic layer is washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield crude propargyl acyl azide. Caution: Acyl azides can be explosive and should be handled with care. It is recommended to use the crude product directly in the next step without purification.

-

Step 3: Curtius Rearrangement to this compound

The final step is the thermal rearrangement of propargyl acyl azide to the desired isocyanate.[3]

-

Materials:

-

Crude propargyl acyl azide

-

Anhydrous, inert, high-boiling solvent (e.g., toluene or xylene)

-

-

Procedure:

-

The crude propargyl acyl azide is dissolved in a dry, high-boiling, inert solvent.

-

The solution is heated gently under an inert atmosphere. The rearrangement is typically accompanied by the evolution of nitrogen gas.

-

The reaction is heated until the gas evolution ceases, indicating the completion of the rearrangement.

-

The resulting solution contains this compound, which can be purified by vacuum distillation.

-

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is provided in the table below.[4]

| Property | Value |

| Molecular Formula | C₄H₃NO |

| Molecular Weight | 81.07 g/mol |

| CAS Number | 56620-43-0 |

| Appearance | Expected to be a colorless to pale yellow liquid |

| Boiling Point | Not definitively reported, but expected to be higher than related isocyanates due to the alkyne group. |

| Solubility | Soluble in most organic solvents. Reacts with water and other nucleophilic solvents. |

| IUPAC Name | This compound |

| Synonyms | Propargyl isocyanate |

Spectroscopic Data (Predicted)

| Spectroscopic Technique | Expected Key Features |

| Infrared (IR) | - Strong, sharp absorption band around 2275-2250 cm⁻¹ (asymmetric N=C=O stretch).[5]- Weak absorption around 3300 cm⁻¹ (terminal alkyne C-H stretch).- Weak to medium absorption around 2120 cm⁻¹ (alkyne C≡C stretch). |

| ¹H NMR | - A triplet around δ 2.0-2.5 ppm (acetylenic proton, J ≈ 2.5 Hz).- A doublet around δ 3.5-4.0 ppm (methylene protons adjacent to the isocyanate, J ≈ 2.5 Hz). |

| ¹³C NMR | - A signal around δ 120-125 ppm (carbonyl carbon of the isocyanate).- Signals for the acetylenic carbons (one around δ 70-75 ppm and the other around δ 75-80 ppm).- A signal for the methylene carbon adjacent to the isocyanate around δ 30-35 ppm. |

| Mass Spectrometry | - Molecular ion peak (M⁺) at m/z = 81. |

Reactivity and Chemical Transformations

The reactivity of this compound is dominated by its two functional groups: the electrophilic isocyanate and the nucleophilic/reactive terminal alkyne.

Reactions of the Isocyanate Group

The isocyanate group is a powerful electrophile that readily reacts with a variety of nucleophiles.[6]

Caption: Reactions of the isocyanate group.

-

With Alcohols: Reacts with alcohols to form stable carbamate (urethane) linkages.

-

With Amines: Reacts rapidly with primary and secondary amines to form urea derivatives.

-

With Water: Hydrolyzes in the presence of water to form an unstable carbamic acid, which then decomposes to propargylamine and carbon dioxide. The resulting amine can further react with another molecule of the isocyanate to form a disubstituted urea.

Reactions of the Alkyne Group

The terminal alkyne of this compound is a versatile functional group that can participate in a variety of reactions, most notably the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry".[7][8]

Caption: Click chemistry with the alkyne group.

This reaction allows for the efficient and specific formation of a stable 1,2,3-triazole ring, linking the propargyl moiety to an azide-containing molecule.

Applications in Drug Development

The dual reactivity of this compound makes it a highly valuable tool in drug discovery and development.

Bioconjugation and Probe Synthesis

The isocyanate group can be used to covalently attach the propargyl "handle" to a drug molecule or a biomolecule (e.g., protein, antibody) that possesses a nucleophilic group (e.g., amine, hydroxyl). The introduced alkyne can then be used for subsequent "click" reactions. This strategy is employed in:

-

Activity-Based Protein Profiling (ABPP): A propargyl-tagged inhibitor can be used to label its target protein in a complex biological sample. Subsequent clicking of a reporter tag (e.g., a fluorophore or biotin) allows for visualization and identification of the target.

-

Antibody-Drug Conjugates (ADCs): The isocyanate can be used to link a cytotoxic drug to an antibody, where the alkyne provides a site for further modification or for attaching a linker.

-

PROTACs (Proteolysis Targeting Chimeras): The bifunctional nature of this compound is well-suited for the synthesis of PROTACs, which are molecules that bring a target protein and an E3 ubiquitin ligase into proximity to induce degradation of the target.

Synthesis of Bioactive Molecules

The isocyanate group itself can be a pharmacophore or a precursor to a pharmacologically important group like a urea or carbamate. The alkyne can be used to append the molecule to other fragments or to cyclize the molecule, leading to the synthesis of diverse heterocyclic compounds with potential biological activity.

Conclusion

This compound is a powerful and versatile bifunctional reagent with significant potential in modern organic synthesis and drug discovery. Its straightforward synthesis via the Curtius rearrangement and its predictable reactivity make it an attractive tool for researchers. The ability to introduce a propargyl group for subsequent click chemistry applications has positioned it as a key building block in the development of sophisticated chemical probes, bioconjugates, and novel therapeutic agents. As the fields of chemical biology and targeted drug delivery continue to advance, the utility of this compound is expected to grow, enabling the creation of next-generation molecular tools and medicines.

References

- 1. Curtius rearrangement - Wikipedia [en.wikipedia.org]

- 2. Buy Propargyl chloroformate | 35718-08-2 [smolecule.com]

- 3. Curtius Rearrangement [organic-chemistry.org]

- 4. This compound | C4H3NO | CID 22352766 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. Click chemistry - Wikipedia [en.wikipedia.org]

3-Isocyanatoprop-1-yne CAS number and molecular formula

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-Isocyanatoprop-1-yne (also known as propargyl isocyanate), a bifunctional reagent with significant potential in chemical synthesis, drug discovery, and materials science. The document covers its fundamental chemical properties, including its CAS number and molecular formula, and delves into its reactivity profile. Detailed experimental methodologies for analogous reactions are presented, alongside structured data tables for clarity. Furthermore, this guide illustrates key reaction pathways and experimental workflows using Graphviz diagrams to support researchers in the practical application of this versatile molecule.

Core Chemical Identification

This compound is a chemical compound featuring both a terminal alkyne and a highly reactive isocyanate functional group. This dual functionality makes it a valuable building block for introducing a propargyl group into various molecular scaffolds.

| Identifier | Value | Reference |

| CAS Number | 56620-43-0 | [1] |

| Molecular Formula | C4H3NO | [1] |

| Molecular Weight | 81.07 g/mol | [1] |

| IUPAC Name | This compound | [1] |

| Synonyms | Propargyl isocyanate, 1-Propyne, 3-isocyanato- | [1] |

Physicochemical Properties

Below is a summary of the computed physicochemical properties of this compound.

| Property | Value |

| Molecular Weight | 81.07 g/mol |

| XLogP3 | 1.3 |

| Hydrogen Bond Donor Count | 0 |

| Hydrogen Bond Acceptor Count | 2 |

| Rotatable Bond Count | 1 |

| Exact Mass | 81.021463719 Da |

| Monoisotopic Mass | 81.021463719 Da |

| Topological Polar Surface Area | 29.4 Ų |

| Heavy Atom Count | 6 |

| Formal Charge | 0 |

| Complexity | 113 |

Data sourced from PubChem CID 22352766.[1]

Reactivity and Synthetic Applications

The synthetic utility of this compound stems from the distinct reactivity of its two functional groups: the electrophilic isocyanate and the versatile terminal alkyne.

Isocyanate Group Reactivity

The isocyanate group (-N=C=O) is highly electrophilic and readily reacts with a variety of nucleophiles. This reaction is a cornerstone of polyurethane chemistry and is widely used in the synthesis of pharmaceuticals and agrochemicals. The general order of reactivity with common nucleophiles is:

Primary Amines > Secondary Amines > Alcohols ≈ Thiols > Water

These reactions typically proceed via nucleophilic addition to the central carbon of the isocyanate, followed by proton transfer to form a stable adduct.

-

Amines: React to form substituted ureas.

-

Alcohols: React to form carbamates.

-

Thiols: React to form thiocarbamates.

-

Water: Reacts to form an unstable carbamic acid, which can then decompose to an amine and carbon dioxide.

The reactivity of isocyanates can be influenced by steric hindrance and the electronic properties of their substituents. Electron-withdrawing groups tend to increase the reactivity of the isocyanate group.

Caption: Reaction pathway of this compound with nucleophiles.

Alkyne Group Reactivity and "Click Chemistry"

The terminal alkyne group (propargyl group) is a key functional handle for "click chemistry," a class of reactions that are rapid, high-yielding, and biocompatible.[2][3] The most prominent example is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), which forms a stable triazole linkage.[4] This makes this compound a valuable tool for bioconjugation, allowing for the attachment of the propargyl group to a biomolecule via the isocyanate, followed by "clicking" on a molecule of interest that has been functionalized with an azide.

Caption: Workflow for bioconjugation using this compound.

Experimental Protocols

While a specific, published experimental protocol for the synthesis of this compound was not identified in the conducted search, a general understanding of its synthesis can be derived from methods used for other isocyanates. The synthesis of carbamates from isocyanates, however, is well-documented. The following protocol for the synthesis of propargyl n-butyl carbamate from n-butyl isocyanate and propargyl alcohol serves as a valuable model for the reactivity of the isocyanate group with a propargyl moiety.

Exemplary Synthesis of Propargyl N-Butyl Carbamate

This protocol is adapted from a patented industrial process and demonstrates the reaction of an isocyanate with propargyl alcohol.[5][6]

Objective: To synthesize propargyl n-butyl carbamate.

Materials:

-

n-Butyl isocyanate

-

Propargyl alcohol

-

Vaporizer

-

Porous fixed-bed reactor

Procedure:

-

n-Butyl isocyanate and propargyl alcohol are separately fed into a vaporizer using metering pumps at specified flow rates.

-

The vaporized reactants are then introduced into a porous fixed-bed reactor.

-

The reaction temperature is controlled by adjusting the cooling on the shell side of the reactor.

-

The reaction is allowed to proceed for a defined residence time to yield the crude product.

-

The crude propargyl n-butyl carbamate is then purified, for example, by passing through a polymer membrane under vacuum to remove any excess propargyl alcohol.[5]

Reaction Parameters from Patent CN101016256A:

| Parameter | Value |

| n-Butyl Isocyanate Flow Rate | 63.4 kg/h |

| Propargyl Alcohol Flow Rate | 36.6 kg/h |

| Reaction Temperature | 115-130 °C |

| Reaction Time | 40 minutes |

| Yield | High (quantitative details in patent) |

This data is for the synthesis of propargyl n-butyl carbamate and serves as an example of the reaction conditions for an isocyanate with propargyl alcohol.[5]

Potential Applications in Drug Development

The unique bifunctional nature of this compound makes it a compelling molecule for various applications in drug discovery and development:

-

Linker Chemistry: It can be used as a linker to conjugate drugs to antibodies or other targeting moieties, leveraging the stability of the carbamate bond and the versatility of the alkyne for further modification.

-

Probe Synthesis: The propargyl group can be used to "click" on fluorescent dyes or affinity tags, enabling the creation of chemical probes to study the mechanism of action of bioactive compounds.

-

Fragment-Based Drug Discovery (FBDD): The small size and reactive handles of this molecule make it an interesting fragment for screening against biological targets.

-

Covalent Inhibitors: The reactive isocyanate group has the potential to form covalent bonds with nucleophilic residues in the active sites of enzymes, leading to potent and long-lasting inhibition.

Safety Considerations

Isocyanates are known to be toxic and are potent respiratory sensitizers. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and respiratory protection, should be used when handling this compound. All work should be conducted in a well-ventilated fume hood. Refer to the material safety data sheet (MSDS) for detailed safety information.

References

- 1. This compound | C4H3NO | CID 22352766 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Click chemistry - Wikipedia [en.wikipedia.org]

- 3. Click Chemistry Reagents, Click Chemistry Tools | BroadPharm [broadpharm.com]

- 4. Click Chemistry [organic-chemistry.org]

- 5. CN101016256A - Preparing method for high purity propargyl n-butyl carbamate - Google Patents [patents.google.com]

- 6. CN1634878A - Propargyl butylamino formate and its synthesis process - Google Patents [patents.google.com]

3-Isocyanato-1-propyne: A Technical Guide to its Physical and Chemical Characteristics for Advanced Research and Drug Development

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Isocyanato-1-propyne, also known as propargyl isocyanate, is a bifunctional reagent of significant interest in organic synthesis and medicinal chemistry. Its unique structure, combining a highly reactive isocyanate group with a versatile terminal alkyne, makes it a valuable building block for the synthesis of complex molecules, including heterocycles, and for the chemical modification of biomolecules. The isocyanate moiety serves as a potent electrophile, readily reacting with nucleophiles to form stable carbamate, urea, and thiocarbamate linkages. Simultaneously, the propargyl group provides a handle for "click" chemistry, specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), enabling efficient and specific conjugation to azide-modified molecules. This technical guide provides a comprehensive overview of the physical and chemical properties of 3-isocyanato-1-propyne, detailed experimental protocols, and illustrates its reactivity and potential applications in drug discovery.

Data Presentation

The following tables summarize the key physical and chemical properties of 3-isocyanato-1-propyne.

Table 1: Physical Properties of 3-Isocyanato-1-propyne

| Property | Value | Source |

| Molecular Formula | C₄H₃NO | PubChem |

| Molecular Weight | 81.07 g/mol | PubChem |

| Boiling Point | 82.9 ± 23.0 °C (Predicted) | ChemicalBook[1] |

| Density | 0.83 ± 0.1 g/cm³ (Predicted) | ChemicalBook[1] |

| Solubility | Soluble in benzene | ChemicalBook[1] |

Table 2: Computed Physicochemical Properties of 3-Isocyanato-1-propyne

| Property | Value | Source |

| XLogP3-AA | 1.3 | PubChem |

| Hydrogen Bond Donor Count | 0 | PubChem |

| Hydrogen Bond Acceptor Count | 2 | PubChem |

| Rotatable Bond Count | 1 | PubChem |

| Exact Mass | 81.021463719 Da | PubChem |

| Monoisotopic Mass | 81.021463719 Da | PubChem |

| Topological Polar Surface Area | 29.4 Ų | PubChem |

| Heavy Atom Count | 6 | PubChem |

| Complexity | 113 | PubChem |

Experimental Protocols

Synthesis of 3-Isocyanato-1-propyne via Phosgenation of Propargylamine

This protocol describes a general method for the synthesis of isocyanates from primary amines using triphosgene, a safer alternative to phosgene gas.[1][2]

Materials:

-

Propargylamine

-

Triphosgene (bis(trichloromethyl) carbonate)

-

Anhydrous dichloromethane (DCM)

-

Triethylamine (Et₃N) or another suitable non-nucleophilic base

-

Inert gas (Argon or Nitrogen)

-

Standard glassware for organic synthesis (three-necked flask, dropping funnel, condenser)

-

Magnetic stirrer and heating mantle

-

Rotary evaporator

-

Distillation apparatus for purification

Procedure:

-

Reaction Setup: A three-necked round-bottomed flask equipped with a magnetic stir bar, a dropping funnel, a condenser with an inert gas inlet, and a thermometer is assembled and flame-dried. The system is then purged with argon or nitrogen.

-

Charge the Reactor: A solution of triphosgene (1.0 equivalent) in anhydrous DCM is charged into the reaction flask. The solution is cooled to 0 °C in an ice bath.

-

Amine Addition: A solution of propargylamine (3.0 equivalents) and triethylamine (3.0 equivalents) in anhydrous DCM is prepared and added dropwise to the triphosgene solution via the dropping funnel over a period of 1-2 hours, maintaining the temperature at 0 °C.

-

Reaction: After the addition is complete, the reaction mixture is allowed to slowly warm to room temperature and stirred for an additional 12-16 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or infrared (IR) spectroscopy (disappearance of the amine N-H stretch and appearance of the isocyanate -N=C=O stretch).

-

Workup: The reaction mixture is filtered to remove the triethylamine hydrochloride salt. The filtrate is then concentrated under reduced pressure using a rotary evaporator.

-

Purification: The crude 3-isocyanato-1-propyne is purified by fractional distillation under reduced pressure to yield the pure product.

Safety Precautions: Triphosgene is a toxic substance and should be handled with extreme care in a well-ventilated fume hood. All glassware should be thoroughly dried to prevent the hydrolysis of triphosgene and the product.

Characterization of 3-Isocyanato-1-propyne

The structure and purity of the synthesized 3-isocyanato-1-propyne can be confirmed by standard spectroscopic methods.

-

Infrared (IR) Spectroscopy: A strong, characteristic absorption band for the isocyanate group (-N=C=O) is expected around 2250-2280 cm⁻¹. The terminal alkyne C≡C stretch will appear as a weak band around 2100-2140 cm⁻¹, and the ≡C-H stretch will be a sharp peak around 3300 cm⁻¹.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The spectrum is expected to show a triplet for the acetylenic proton (≡C-H) around δ 2.0-3.0 ppm and a doublet for the methylene protons (-CH₂-) adjacent to the isocyanate group around δ 3.5-4.5 ppm.

-

¹³C NMR: The spectrum should show signals for the isocyanate carbon (-N=C=O) around δ 120-130 ppm, and two distinct signals for the acetylenic carbons (C≡C) between δ 70-90 ppm. The methylene carbon (-CH₂-) signal is expected in the range of δ 30-40 ppm.

-

Chemical Reactivity and Applications in Drug Development

The dual functionality of 3-isocyanato-1-propyne provides a versatile platform for the synthesis of a wide array of compounds with potential applications in drug discovery.

Reactions involving the Isocyanate Group

The electrophilic carbon of the isocyanate group is highly susceptible to nucleophilic attack. This reactivity is fundamental to its use in creating covalent linkages.

-

Reaction with Alcohols to form Carbamates: In the presence of a nucleophilic alcohol, 3-isocyanato-1-propyne forms a stable carbamate linkage. This reaction is often catalyzed by a base.

-

Reaction with Amines to form Ureas: Primary and secondary amines react readily with the isocyanate to form substituted ureas. This is a common strategy for linking molecular fragments in drug design.

-

Reaction with Thiols to form Thiocarbamates: Thiols react in a similar fashion to alcohols to yield thiocarbamates.

These reactions are pivotal in the design of covalent inhibitors, where the isocyanate acts as a "warhead" that forms a permanent bond with a nucleophilic residue (e.g., cysteine, serine, lysine) in the active site of a target protein.[3][4][5]

Reactions involving the Alkyne Group

The terminal alkyne of 3-isocyanato-1-propyne is a key functional group for "click" chemistry.[6][7]

-

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This highly efficient and specific reaction forms a stable 1,2,3-triazole ring, linking the propargyl group to an azide-containing molecule.[8][9] This methodology is widely used in bioconjugation, for example, to attach probes, imaging agents, or other functional moieties to biomolecules.

Applications in Drug Discovery

The unique combination of a covalent warhead and a click-chemistry handle makes 3-isocyanato-1-propyne a valuable tool in modern drug discovery.

-

Covalent Inhibitors: The isocyanate group can be used to target specific nucleophilic amino acid residues in enzymes or receptors, leading to irreversible inhibition.[10][11] This can result in increased potency and duration of action.

-

PROTACs (Proteolysis Targeting Chimeras): The alkyne group can be used to "click" the molecule onto a ligand for an E3 ubiquitin ligase, while the isocyanate or a derivative can bind to a target protein. This would create a PROTAC that induces the degradation of the target protein.

-

Activity-Based Protein Profiling (ABPP): A probe containing the 3-isocyanato-1-propyne scaffold could be used to identify new drug targets by covalently labeling active enzymes in a complex biological sample. The alkyne then allows for the attachment of a reporter tag for detection and identification.

Mandatory Visualization

Caption: Experimental workflow for the synthesis and characterization of 3-isocyanato-1-propyne.

Caption: Key reactivity pathways of 3-isocyanato-1-propyne.

Caption: Potential applications of 3-isocyanato-1-propyne in drug discovery.

References

- 1. researchgate.net [researchgate.net]

- 2. A decade review of triphosgene and its applications in organic reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Modeling covalent-modifier drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. New drug design with covalent modifiers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. Click chemistry - Wikipedia [en.wikipedia.org]

- 8. The Click Reaction as an Efficient Tool for the Construction of Macrocyclic Structures - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Click Chemistry [organic-chemistry.org]

- 10. drughunter.com [drughunter.com]

- 11. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Isocyanate Group in Alkyne Compounds

Audience: Researchers, scientists, and drug development professionals.

Abstract: The fusion of the highly reactive isocyanate group with the structurally unique alkyne moiety gives rise to a class of compounds with significant potential in organic synthesis and medicinal chemistry. Alkynyl isocyanates are versatile intermediates, serving as precursors to a wide array of nitrogen-containing heterocycles and functional groups. Their reactivity is characterized by susceptibility to nucleophilic attack and participation in various cycloaddition reactions. In drug development, this functionality is leveraged for the synthesis of bioactive molecules and for the chemical modification of small molecules to probe biological systems. This guide provides a comprehensive overview of the synthesis, reactivity, and applications of alkynyl isocyanates, with a focus on experimental protocols and quantitative data relevant to researchers in the field.

Introduction to Alkynyl Isocyanates

Alkynyl isocyanates are organic compounds containing both an alkyne (carbon-carbon triple bond) and an isocyanate (-N=C=O) functional group. The combination of the linear, rigid structure of the alkyne and the highly electrophilic nature of the isocyanate group makes these molecules valuable yet challenging synthetic intermediates. The parent molecule, cyanoethanoyl isocyanate (HC≡CNCO), was long postulated as a highly reactive intermediate before its successful isolation and characterization, highlighting the unique properties of this class of compounds.[1] The alkyne group itself is a vital component in medicinal chemistry, known to enhance metabolic stability, optimize target binding, and improve the pharmacokinetic profiles of drug candidates.[2][3] The isocyanate group provides a reactive handle for forming stable covalent bonds, such as ureas and carbamates, which are common motifs in pharmaceuticals.[4][5]

Synthesis of Alkynyl Isocyanates

The primary and most common method for synthesizing isocyanates, including those with an alkyne functionality, is the Curtius rearrangement.[6][7] This reaction involves the thermal decomposition of an acyl azide, which rearranges to form an isocyanate with the expulsion of nitrogen gas.[8]

The Curtius Rearrangement

The Curtius rearrangement provides a reliable pathway to isocyanates from carboxylic acids.[8] The process begins with the conversion of a carboxylic acid containing an alkyne moiety into a corresponding acyl azide. This is typically achieved by first converting the acid to an acyl chloride or by direct reaction with an azide-transfer agent like diphenylphosphoryl azide (DPPA).[9] Upon heating, the acyl azide undergoes a concerted rearrangement where the R-group (in this case, the alkynyl group) migrates to the adjacent nitrogen atom, leading to the formation of the isocyanate and the release of dinitrogen gas.[6] A key advantage of this reaction is that the migration of the R-group occurs with full retention of its configuration.[9]

The workflow for this synthesis is visualized below.

Experimental Protocol: Curtius Rearrangement

The following is a representative experimental procedure for the synthesis of an isocyanate from a carboxylic acid, which can be adapted for alkynyl carboxylic acids.[9]

Step 1: Acyl Azide Formation and In Situ Rearrangement

-

To a stirred solution of the alkynyl carboxylic acid (1.0 eq) in an inert solvent such as toluene (e.g., 0.1 M concentration), add triethylamine (Et3N, 3.0 eq).

-

Add diphenylphosphoryl azide (DPPA, 1.5 eq) to the mixture at room temperature.

-

Stir the mixture for 30 minutes at room temperature to facilitate the formation of the acyl azide.

-

Heat the reaction mixture to reflux (typically 80-110 °C, depending on the solvent) for 2-4 hours. The evolution of nitrogen gas indicates the rearrangement to the isocyanate.

Step 2: Isolation or In Situ Trapping

-

Isolation: If the resulting alkynyl isocyanate is stable enough, it can be isolated by cooling the reaction mixture and removing the solvent under reduced pressure, followed by purification (e.g., distillation or chromatography).[9] Note that many alkynyl isocyanates are highly reactive and may be best used immediately.[1]

-

In Situ Trapping: To synthesize derivatives, the cooled isocyanate solution can be treated directly with a nucleophile. For example, to form a carbamate, add an alcohol (e.g., 10.0 eq) and a catalytic amount of 4-dimethylaminopyridine (DMAP, 0.2 eq).[9] Stir the mixture, possibly with heating (e.g., 95 °C for 14 hours), until the reaction is complete. The final product can then be purified by standard methods like silica gel chromatography.[9]

Physicochemical Properties and Reactivity

Alkynyl isocyanates are defined by their dual reactivity. The isocyanate group is a potent electrophile, while the alkyne can participate in various addition and cycloaddition reactions.

Structure and Stability

The parent alkynyl isocyanate, HC≡CNCO, has been isolated and characterized, providing valuable data on this class of compounds.[1] Despite earlier reports of very short lifetimes, it was found to be significantly more stable under specific conditions.[1]

| Property | Value | Reference |

| Lifetime | 55 hours (gas phase, 2 mbar, 300 K) | [1] |

| Melting Point | -79.5 °C | [1] |

| Vaporization Enthalpy (ΔHvap) | 23.1(1) kJ mol-1 | [1] |

Key Reactions

The reactivity of the isocyanate group dominates the chemistry of these molecules. It readily reacts with a wide range of nucleophiles and participates in cycloaddition reactions.

-

Nucleophilic Addition: Isocyanates react with alcohols to form carbamates, with amines to give ureas, and with water to produce an unstable carbamic acid that decarboxylates to a primary amine.[8][10] These reactions are fundamental to the use of isocyanates in polymer chemistry and for linking molecular fragments in drug discovery.

-

Cycloaddition Reactions: The C=N bond of the isocyanate can act as a dienophile or dipolarophile. Nickel-catalyzed cycloadditions with diynes yield 2-pyridones.[11] With alkenes, they can undergo [2+2] cycloadditions to form β-lactams, a core structure in many antibiotics.[12] Furthermore, [3+2] cycloadditions with 1,3-dipoles like nitrones can produce five-membered heterocyclic rings.[13][14]

Quantitative Reactivity Data

The reactivity of isocyanates can be quantified through kinetic studies. While specific data for alkynyl isocyanates is sparse, data from related isocyanate systems provide insight into their reaction rates and activation energies.

| Reaction System | Parameter | Value | Conditions | Reference |

| CH3NCO + OH radical | Rate Coefficient (k) | 8.8 × 10-14 cm3 molecule-1 s-1 | Gas phase, 298 K | [15] |

| p-tolyl-NCO + OH radical | Branching Fraction (ortho-addition) | 53.2% | Gas phase | [15] |

| Imidazole-Blocked Isocyanates | Activation Energy (Ea) | Decreases with bulkier alkyl groups on imidazole | DFT Simulations | [16] |

| Polyurethane Formation | NCO Infrared Band | ~2270 cm-1 | FTIR Spectroscopy | [17][18] |

The characteristic infrared absorption band for the N=C=O stretch at approximately 2270 cm⁻¹ is a powerful tool for monitoring reaction kinetics in real-time, allowing for the quantitative determination of isocyanate consumption during a reaction.[17][18][19]

Applications in Drug Discovery and Development

The unique properties of the alkyne and isocyanate groups are valuable in the design and synthesis of therapeutics and chemical probes.

Bioactive Urea and Carbamate Synthesis

The efficient reaction of isocyanates with amines and alcohols makes them ideal for linking molecular fragments to create libraries of potential drug candidates containing urea or carbamate linkages.[4][20] This strategy is often used in the late-stage functionalization of complex molecules.[21]

Isocyanate-Mediated Chemical Tagging (IMCT)

A significant challenge in drug discovery is identifying the biological targets of small molecules discovered through high-throughput screening.[22] The IMCT strategy uses the broad reactivity of the isocyanate group to attach chemical tags (e.g., affinity handles, fluorescent labels) to drug-like molecules.[22][23] The small molecule, which must contain a nucleophilic group (like -OH, -NH2, or -SH), is captured by a resin-bound isocyanate.[23] This method enforces a one-to-one stoichiometry and simplifies purification, creating a powerful tool for target identification and validation.[22]

The Alkyne Group in "Click Chemistry"

While the isocyanate group is highly reactive, the alkyne group offers a different mode of reactivity that is central to "click chemistry".[24] The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a highly efficient and bioorthogonal reaction used to link molecules together.[25] In drug development, a molecule containing an alkyne can be "clicked" onto a biological target or another molecule that has been tagged with an azide.[23] This is particularly relevant in the context of polyurethanes, where isocyanate chemistry is used to create the polymer backbone, which can be further functionalized with pendant alkyne groups for subsequent click reactions.[26][27] This allows for the creation of advanced materials and bioconjugates.[28]

Conclusion

Alkynyl isocyanates represent a fascinating and synthetically useful class of molecules. Their preparation, primarily through the Curtius rearrangement, provides access to a bifunctional intermediate where the highly electrophilic isocyanate allows for the formation of key bonds found in many pharmaceuticals, while the alkyne group serves as a rigid linker and a handle for powerful click chemistry applications. For researchers in organic synthesis and drug development, understanding the synthesis, reactivity, and handling of these compounds opens up new avenues for creating novel molecular architectures, functional materials, and tools for chemical biology. Future developments will likely focus on enhancing the stability of these intermediates and expanding their applications in bioorthogonal chemistry and late-stage drug functionalization.

References

- 1. The Simplest, Isolable, Alkynyl Isocyanate HC≡CNCO: Synthesis and Characterization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Alkynes: Important Roles in Organic Synthesis & Medicinal Chemistry - AiFChem [aifchem.com]

- 3. Approved alkyne-containing drugs: A review of their pharmacokinetic properties and therapeutic applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. BJOC - One-pot sequential synthesis of isocyanates and urea derivatives via a microwave-assisted Staudinger–aza-Wittig reaction [beilstein-journals.org]

- 5. Innovations in isocyanate synthesis for a sustainable future - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. jk-sci.com [jk-sci.com]

- 7. Curtius Rearrangement [organic-chemistry.org]

- 8. Curtius Rearrangement | Mechanism, Reactions, Variations & Applications [allen.in]

- 9. Curtius Rearrangement | NROChemistry [nrochemistry.com]

- 10. Isocyanate - Wikipedia [en.wikipedia.org]

- 11. Nickel-catalyzed cycloaddition of alkynes and isocyanates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchtrends.net [researchtrends.net]

- 13. researchgate.net [researchgate.net]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Reaction of OH with Aliphatic and Aromatic Isocyanates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. paint.org [paint.org]

- 18. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 19. mt.com [mt.com]

- 20. Expedient Synthesis of N-Acyl Anthranilamides and β-Enamine Amides by the Rh(III)-Catalyzed Amidation of Aryl and Vinyl C–H Bonds with Isocyanates - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Isocyanate synthesis by substitution [organic-chemistry.org]

- 22. A Versatile Isocyanate-Mediated Strategy for Appending Chemical Tags onto Drug-Like Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 23. pubs.acs.org [pubs.acs.org]

- 24. Click chemistry - Wikipedia [en.wikipedia.org]

- 25. purpatents.com [purpatents.com]

- 26. books.rsc.org [books.rsc.org]

- 27. researchgate.net [researchgate.net]

- 28. WO2014122153A1 - Synthesis of polyurethane polymers via copper azide-alkyne click chemistry for coatings, adhesives, sealants and elastomer applications - Google Patents [patents.google.com]

Theoretical Stability of 3-Isocyanatoprop-1-yne: A Methodological Whitepaper

For: Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the theoretical approaches used to study the stability of 3-isocyanatoprop-1-yne (C₄H₃NO), a molecule of interest in organic synthesis and materials science. Due to the limited specific theoretical studies on this compound, this paper will draw upon comprehensive computational studies of the closely related C₃H₃NO isomer family as a case study. The methodologies and principles are directly applicable to the stability analysis of this compound.

Introduction to Isomer Stability

The stability of a molecule relative to its isomers is a critical factor in determining its viability for synthesis, storage, and application. Isomers, having the same chemical formula but different atomic arrangements, can exhibit vastly different chemical and physical properties. Computational quantum chemistry provides powerful tools to predict the relative energies of isomers and the energy barriers for their interconversion, offering insights into their thermodynamic and kinetic stability.

A comprehensive theoretical investigation typically involves mapping the potential energy surface (PES) of a given chemical formula to identify local minima, which correspond to stable isomers, and the transition states that connect them.

Data on Isomer Stability: The C₃H₃NO Case Study

Theoretical studies on the C₃H₃NO family of isomers have identified a range of stable structures.[1][2] The relative stability is determined by calculating the total energy of each optimized geometry, often including zero-point vibrational energy (ZPVE) corrections.

According to a high-level computational protocol, vinylisocyanate is the most stable isomer in the C₃H₃NO family.[1][2] Other stable species include oxazole, pyruvonitrile, cyanoacetaldehyde, and cyanovinylalcohol.[1][2] The relative energies of these key isomers are summarized in the table below.

| Isomer Name | Chemical Formula | Relative Energy (kJ mol⁻¹) |

| trans-Vinylisocyanate | C₃H₃NO | 0.0 |

| Oxazole | C₃H₃NO | ~5.0 |

| Pyruvonitrile | C₃H₃NO | > 5.0 |

| Cyanoacetaldehyde | C₃H₃NO | > 5.0 |

| Cyanovinylalcohol | C₃H₃NO | > 5.0 |

| Acetyl Isocyanide | C₃H₃NO | ~65.1 |

| Propiolamide | C₃H₃NO | ~82.0 |

Table 1: Relative energies of selected C₃H₃NO isomers, with the most stable isomer, trans-vinylisocyanate, as the reference. Data is sourced from computational studies employing coupled cluster theory for energy refinement.[1]

Computational Methodologies

The determination of isomer stability and isomerization pathways relies on a multi-step computational approach. This ensures both a broad exploration of the potential energy surface and high accuracy for the final energy calculations.

Initial Structure Exploration

A wide range of possible isomers for a given chemical formula are initially generated and optimized using a computationally efficient method. Density Functional Theory (DFT) is well-suited for this exploratory phase due to its balance of computational cost and accuracy.

-

Method: Density Functional Theory (DFT)

-

Typical Functional: B3LYP, ωB97X-D

-

Basis Set: A medium-sized basis set, such as 6-31G(d), is often used for initial geometry optimizations.

Energy Refinement and Final Geometries

Isomers identified as low-energy candidates in the initial exploration are then subjected to more rigorous and accurate computational methods for final energy calculations and geometry optimizations.

-

Method: Møller-Plesset perturbation theory (e.g., MP2) or coupled cluster theory (e.g., CCSD(T)) are employed for higher accuracy.[2]

-

Basis Set: A larger, more flexible basis set is used to better describe the electronic structure. Common choices include 6-311++G(d,p) or augmented correlation-consistent basis sets like aug-cc-pVTZ.[2]

-

Energy Refinement Protocol: A common high-accuracy protocol involves:

-

Initial geometry optimization with a cost-effective method.

-

Single-point energy calculations on these geometries with a high-level method (e.g., DLPNO-CCSD(T)) and a large basis set.

-

Inclusion of zero-point vibrational energy (ZPVE) corrections.

-

Transition State Identification and Verification

To understand the kinetic stability and isomerization pathways, the transition states connecting different isomers must be located and verified.

-

Transition State Search: Algorithms such as the Berny algorithm or synchronous transit-guided quasi-Newton (STQN) methods are used to locate the saddle points on the potential energy surface.

-

Frequency Calculation: A frequency calculation is performed on the optimized transition state structure. A genuine transition state is characterized by having exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate.

-

Intrinsic Reaction Coordinate (IRC) Calculation: An IRC calculation is performed to confirm that the identified transition state correctly connects the desired reactant and product isomers.[2]

Visualization of Isomerization Pathways

The relationships between different isomers and the transition states that connect them can be visualized using a reaction network diagram. The following diagram illustrates a hypothetical set of isomerization pathways for C₃H₃NO isomers, based on the findings of computational studies.

Isomerization pathways for C₃H₃NO isomers.

Conclusion

The theoretical study of the stability of this compound and its isomers requires a robust, multi-step computational approach. By leveraging methods like Density Functional Theory for broad exploration and coupled cluster theory for high-accuracy energy calculations, a detailed understanding of the thermodynamic and kinetic stability of these molecules can be achieved. The insights gained from the comprehensive studies on the C₃H₃NO isomer family provide a clear roadmap for conducting similar investigations into the C₄H₃NO potential energy surface, which will be crucial for the rational design and synthesis of novel compounds based on the this compound scaffold.

References

Preliminary Investigations into the Reactions of 3-Isocyanatoprop-1-yne: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Isocyanatoprop-1-yne, also known as propargyl isocyanate, is a bifunctional reagent possessing both a highly reactive isocyanate group and a terminal alkyne. This unique combination of functional groups makes it a valuable building block in organic synthesis, particularly for the construction of novel heterocyclic compounds and for applications in bioconjugation and drug development. This technical guide provides a summary of the preliminary investigations into the reactivity of this compound, with a focus on its synthesis, nucleophilic addition reactions, and potential for cycloadditions. Detailed experimental protocols, quantitative data, and mechanistic visualizations are presented to facilitate further research and application of this versatile molecule.

Introduction

The dual functionality of this compound offers a rich and diverse chemistry. The isocyanate group is a potent electrophile, readily undergoing nucleophilic attack by a wide range of heteroatomic nucleophiles, including alcohols, amines, and water. The terminal alkyne, or propargyl group, is a well-established participant in a variety of transformations, most notably copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". The interplay between these two reactive centers allows for sequential or tandem reactions to construct complex molecular architectures. This guide will explore the fundamental reaction pathways of this compound.

Synthesis of this compound

A common method for the synthesis of isocyanates involves the phosgenation of the corresponding primary amine. However, due to the hazardous nature of phosgene, alternative methods are often preferred. A laboratory-safe approach involves the Curtius rearrangement of a corresponding acyl azide.

Experimental Protocol: Synthesis via Curtius Rearrangement (General Procedure)

-

Preparation of Propargyl Acyl Azide: Propargyl chloroformate is reacted with sodium azide in a suitable solvent (e.g., acetone/water) at low temperature (0 °C) to yield the corresponding propargyl acyl azide.

-

Curtius Rearrangement: The purified propargyl acyl azide is carefully heated in an inert solvent (e.g., toluene) to induce the Curtius rearrangement. This reaction proceeds with the loss of nitrogen gas to form the isocyanate.

-

Purification: The resulting this compound is purified by vacuum distillation.

Caution: Acyl azides can be explosive and should be handled with extreme care. The rearrangement reaction should be conducted behind a blast shield.

Nucleophilic Addition Reactions

The isocyanate moiety of this compound is highly susceptible to nucleophilic attack. These reactions are typically rapid and lead to the formation of stable carbamate, urea, or other related adducts.

Reaction with Alcohols: Formation of Propargyl Carbamates

The reaction of this compound with alcohols yields propargyl carbamates. This reaction is often catalyzed by a tertiary amine, such as triethylamine.

Diagram 1: Reaction of this compound with an Alcohol

Caption: Formation of a propargyl carbamate from this compound and an alcohol.

-

To a solution of this compound (1.0 eq) in anhydrous toluene (0.5 M) is added the desired alcohol (1.0 eq).

-

A catalytic amount of triethylamine (0.1 eq) is added, and the reaction mixture is stirred at room temperature.

-

The reaction progress is monitored by thin-layer chromatography (TLC) or infrared (IR) spectroscopy (disappearance of the strong isocyanate peak around 2250-2280 cm⁻¹).

-

Upon completion, the solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel.

| Entry | Alcohol (R-OH) | Product | Yield (%) | M.p. (°C) |